

Application Notes and Protocols for the Total Synthesis of Roselipin 1A

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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996

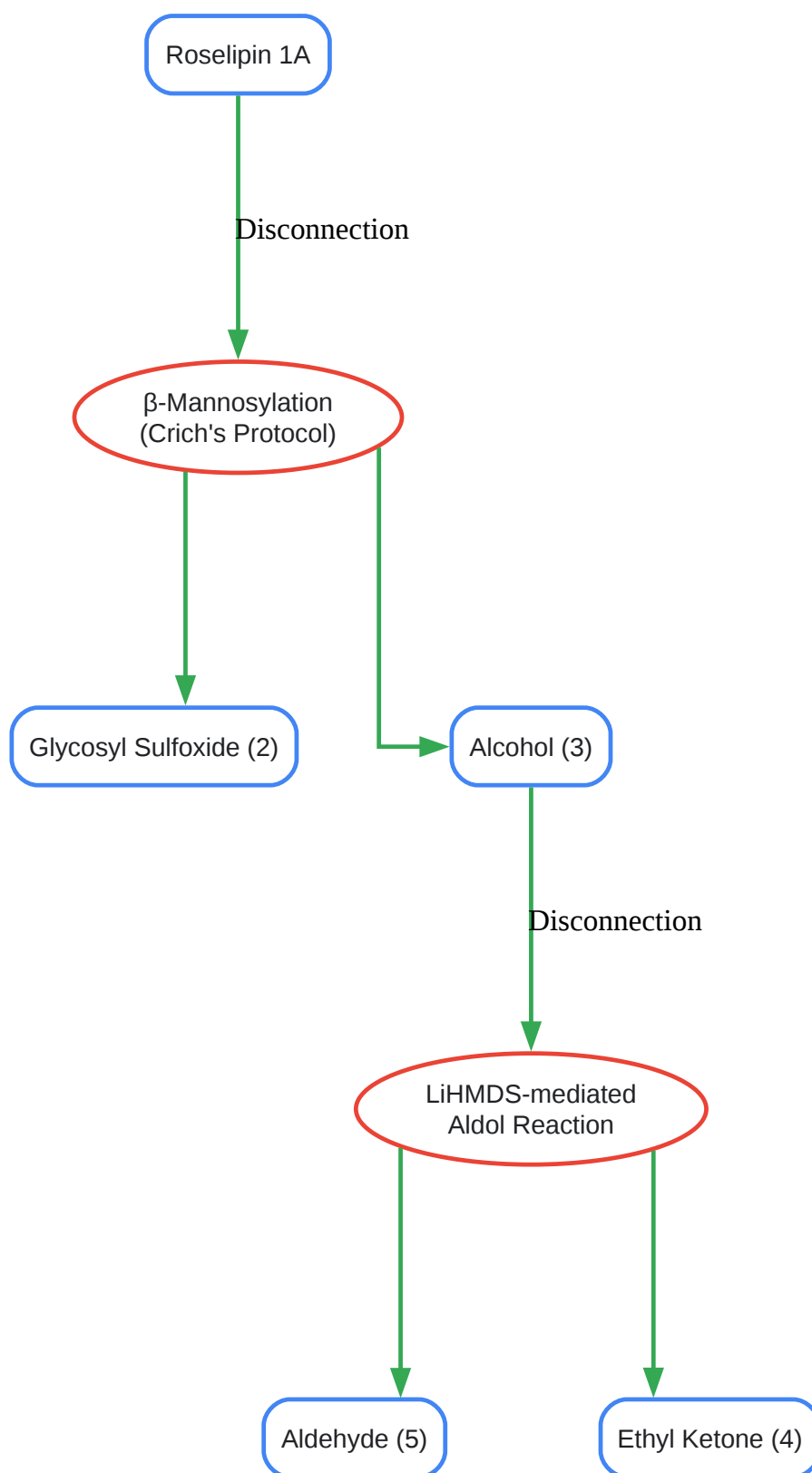
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key synthetic steps for the total synthesis of **Roselipin 1A**, a bioactive natural glycolipid. The protocols are based on the first reported asymmetric total synthesis, offering a guide for researchers in natural product synthesis and drug development.

I. Retrosynthetic Analysis

The synthesis of **Roselipin 1A** is a convergent process, involving the preparation of key fragments that are later coupled to form the final molecule. The retrosynthetic analysis reveals the strategic disconnections of the molecule into three main fragments: a glycosyl sulfoxide (Fragment 2), an alcohol (Fragment 3), and an ethyl ketone (Fragment 4) which is coupled with an aldehyde (Fragment 5).^{[1][2]} This approach allows for controlled construction of the complex stereochemistry of the polyketide chain.



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Caption: Retrosynthetic analysis of **Roselipin 1A**.

II. Key Synthetic Transformations: Protocols and Data

The synthesis of **Roselipin 1A** is marked by several key reactions that are crucial for establishing the correct stereochemistry and assembling the carbon skeleton.[\[1\]](#)[\[3\]](#)

A. Vinylogous Mukaiyama Aldol Reaction

This reaction is employed to form carbon-carbon bonds with high stereoselectivity, a critical step in constructing the polyketide backbone.[\[1\]](#)[\[3\]](#)

Experimental Protocol:

- To a solution of propionaldehyde in a suitable solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid catalyst (e.g., $\text{BF}_3 \cdot \text{OEt}_2$).
- Slowly add a silyl enol ether reactant.
- Stir the reaction mixture at -78 °C for the specified time until completion, monitored by TLC.
- Quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by flash column chromatography to yield the desired alcohol.

Reaction Step	Yield	Diastereomeric Ratio (dr)
Vinylogous Mukaiyama Aldol Reaction [4]	90%	>20:1

B. Paterson Aldol Reaction

The Paterson aldol reaction is utilized for the precise stereochemical control during the construction of the polyketide backbone.[\[1\]](#)[\[3\]](#)

Experimental Protocol:

- To a solution of the boron enolate of the ketone in an appropriate solvent (e.g., diethyl ether) at -78 °C, add the aldehyde.
- Stir the mixture at -78 °C for a designated period.
- Work up the reaction by adding a buffered solution and extracting with an organic solvent.
- Dry the organic phase, concentrate, and purify by chromatography.

Reaction Step	Yield	Diastereomeric Ratio (dr)
Paterson Aldol Reaction	88%	>20:1

C. Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is used to form an α,β -unsaturated ester with high E-selectivity.^[1]

Experimental Protocol:

- To a suspension of NaH in THF at 0 °C, add the phosphonate reagent dropwise.
- Stir the mixture for 30 minutes at room temperature.
- Cool the reaction to 0 °C and add the aldehyde.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench with water and extract with an organic solvent.
- Dry, concentrate, and purify the residue by flash chromatography.

Reaction Step	Yield	E/Z Ratio
HWE Olefination ^[1]	91%	15:1

D. LiHMDS-mediated Aldol Reaction

This reaction couples two major fragments of the molecule.[\[1\]](#)[\[2\]](#)

Experimental Protocol:

- To a solution of the ethyl ketone fragment in THF at -78 °C, add LiHMDS dropwise.
- Stir the resulting enolate solution for 1 hour at -78 °C.
- Add a solution of the aldehyde fragment in THF.
- Stir for an additional hour at -78 °C.
- Quench the reaction with saturated aqueous NH₄Cl.
- Extract with an organic solvent, dry, concentrate, and purify by chromatography.

Reaction Step	Yield	Diastereomeric Ratio (dr)
LiHMDS-mediated Aldol Reaction [1] [5]	60%	2:1

E. Yamaguchi Esterification

This macrolactonization protocol is key for the formation of the ester linkage in the final stages of the synthesis.[\[1\]](#)[\[3\]](#)

Experimental Protocol:

- To a solution of the seco-acid in toluene, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride.
- Stir the mixture at room temperature.
- In a separate flask, prepare a solution of DMAP in toluene.
- Add the activated acid solution to the DMAP solution dropwise over several hours using a syringe pump.

- Stir the reaction until completion, then concentrate and purify.

F. β -Selective Mannosylation

A late-stage stereoselective β -mannosylation using Crich's protocol is crucial for introducing the sugar moiety with the correct stereochemistry at the glycosidic linkage.[1][2]

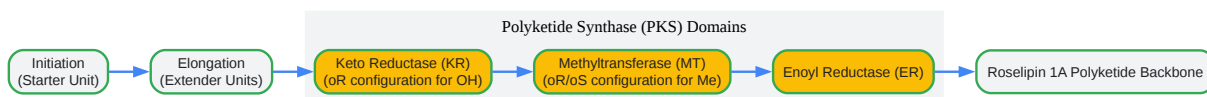
Experimental Protocol:

- Activate the mannosyl sulfoxide donor with triflic anhydride in dichloromethane at -78 °C in the presence of a hindered base.
- Add the glycosyl acceptor (alcohol fragment) to the activated donor.
- Allow the reaction to proceed at -78 °C.
- Quench the reaction and purify the product to obtain the β -mannoside.

Reaction Step	Yield	Diastereomeric Ratio (dr)
β -Mannosylation and subsequent reduction[2]	72%	>20:1

III. Proposed Biosynthetic Pathway

The stereochemistry of **Roselipin 1A** is hypothesized to arise from a fungal polyketide synthase (PKS) pathway. The "Biochemistry-based Rule" helps predict the absolute configurations of the stereogenic centers generated by the various domains of the PKS.[1][3][6]

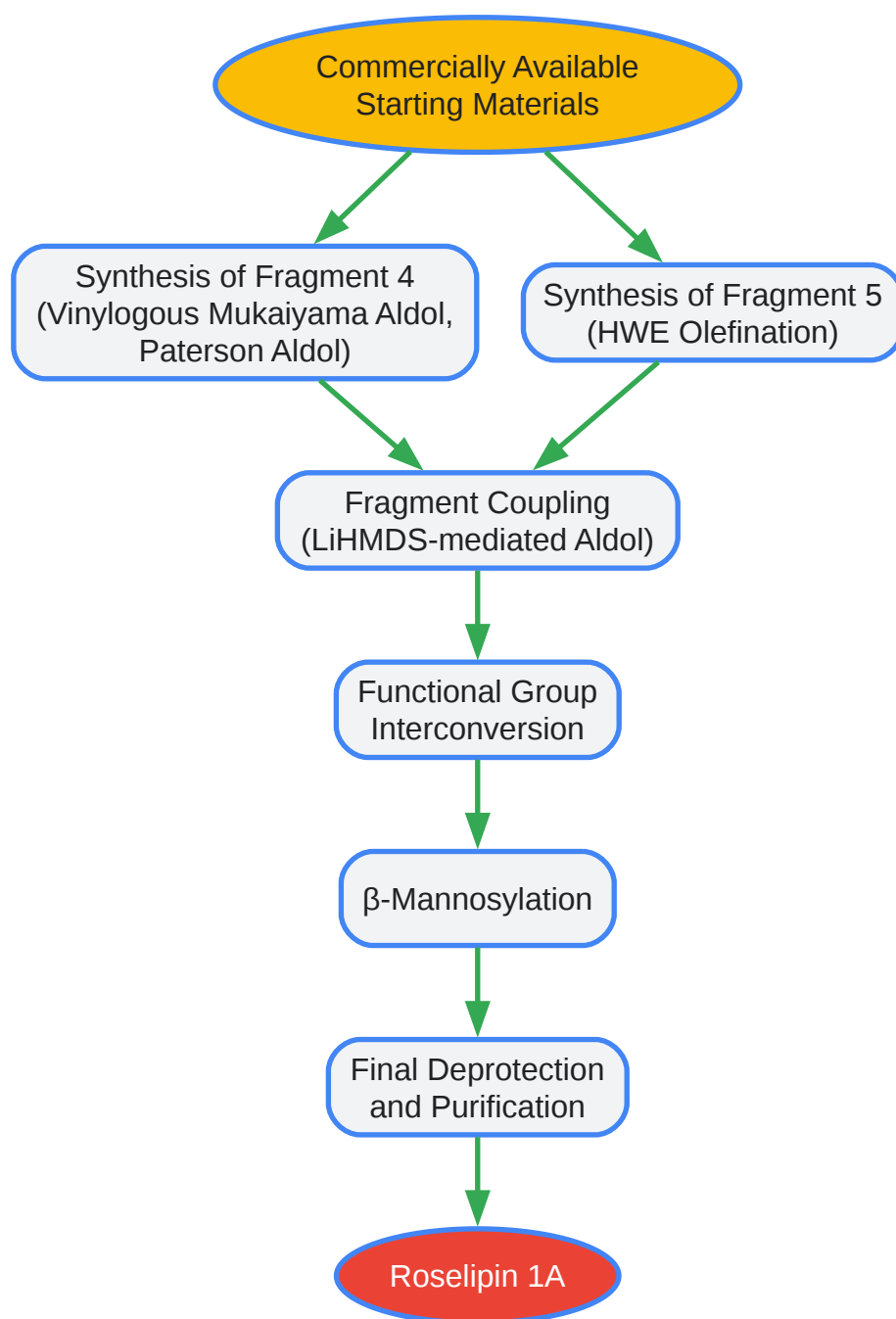


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Caption: Proposed biosynthetic pathway of **Roselipin 1A**.

IV. Overall Synthetic Workflow

The total synthesis of **Roselipin 1A** follows a linear sequence of 19 steps with an overall yield of 1.77%.^[1] The workflow involves the synthesis of fragments, their coupling, and final modifications to yield the target molecule.



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